molecular formula C25H20N2O B11482170 2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11482170
M. Wt: 364.4 g/mol
InChI Key: HAYXKMPNFDMDCR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H20N2O/c1-28-21-15-13-19(14-16-21)25-26-23-11-4-5-12-24(23)27(25)17-20-9-6-8-18-7-2-3-10-22(18)20/h2-16H,17H2,1H3

InChI Key

HAYXKMPNFDMDCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-naphthylmethylamine.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an imine intermediate.

    Cyclization: The imine intermediate is then cyclized under acidic conditions to form the benzodiazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-1,3-benzodiazole: Lacks the methoxy and naphthyl groups.

    2-(4-chlorophenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole: Contains a chlorine atom instead of a methoxy group.

    2-(4-methoxyphenyl)-1H-1,3-benzodiazole: Lacks the naphthylmethyl group.

Uniqueness

2-(4-methoxyphenyl)-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the methoxyphenyl and naphthylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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